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Introduction

AZD5213 is a potent and selective, orally administered small molecule that acts as a histamine
H3 receptor antagonist and inverse agonist.[1] Developed for central nervous system
applications, its pharmacokinetic profile is a key determinant of its therapeutic potential and
dosing regimen. This document provides a comprehensive overview of the pharmacokinetic
properties of AZD5213, including its half-life, absorption, distribution, and metabolism, based
on clinical and preclinical data.

Pharmacokinetic Profile of AZD5213

AZD5213 exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively
short half-life, which supports a once-daily dosing schedule aimed at achieving high daytime
and low nighttime histamine H3 receptor occupancy.[2][3][4] This circadian fluctuation is
thought to maintain daytime efficacy while minimizing the risk of sleep disturbances, a potential
side effect of sustained H3 receptor antagonism.[2][3][4]

Absorption and Distribution

Following oral administration, AZD5213 is rapidly absorbed, with the time to reach maximum
plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1] In a Phase | study involving
single oral doses from 0.1 to 80 mg, plasma concentrations of AZD5213 were quantifiable for
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12 to 48 hours, depending on the dose.[5] The peak (Cmax) and total (AUC) plasma exposures
to AZD5213 have been shown to be dose-proportional in the 0.1 to 80 mg range.[5]

The presence of food has a minimal effect on the overall exposure to AZD5213. While
administration with a high-fat meal resulted in a 6% lower Cmayx, this was not considered
clinically significant, and the AUC was similar in both fed and fasted states.[5]

Positron Emission Tomography (PET) studies have demonstrated that AZD5213 effectively
penetrates the central nervous system and exhibits saturable, concentration-dependent
occupancy of H3 receptors.[1] An estimated plasma concentration of 1.14 nmol/L is required to
occupy 50% of the available H3 receptors (Ki,pl).[2][3][6]

Metabolism and Elimination

The terminal elimination half-life of AZD5213 is approximately 5 to 7 hours.[1][2] Following the
peak plasma concentration, the levels of AZD5213 in the blood decline in a mostly monophasic
manner.[5] The total body clearance and volume of distribution appear to be independent of the
administered dose.[5] Renal excretion is a minor pathway for the elimination of AZD5213,
accounting for only 10% to 15% of the administered dose.[5] In vitro studies have indicated a
low risk for drug-drug interactions.[1]

Data Presentation
Table 1: Summary of AZD5213 Pharmacokinetic
Parameters in Healthy Volunteers
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Parameter Value Study Population Notes
Healthy male and ) )
) ) Following single oral
Half-life (t%2) ~5-7 hours non-fertile female
] doses.[1][2]
subjects
) Healthy male and Median Tmax was
Time to Peak Plasma ) )
0.7 - 2.0 hours non-fertile female independent of dose.

Concentration (Tmax)

subjects

[1]5]

Dose Proportionality

Cmax and AUC are

dose proportional

Healthy male and
non-fertile female

subjects

Assessed in the 0.1 to

80 mg dose range.[5]

Food Effect

Cmax was 6% lower
in the fed state; AUC
was similar

Healthy male subjects

Not considered

clinically relevant.[5]

Renal Excretion

10% - 15% of the

dose

Healthy male and
non-fertile female

subjects

A minor route of

elimination.[5]

Plasma Protein

Binding

Not explicitly stated in

the provided results.

Volume of Distribution

Independent of the

administered dose

Healthy male and
non-fertile female

subjects

[5]

Total Body Clearance

Independent of the

administered dose

Healthy male and
non-fertile female

subjects

[5]

Table 2: Histamine H3 Receptor Occupancy in a PET

Study
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Receptor
AZD5213 Dose
Occupancy (%)

Study Population Notes

Dose and
Young male i
0.05-30 mg 16 - 90% concentration-
volunteers
dependent.[2][3][6]
Young male
0.1 mg ~50% [1]
volunteers

Experimental Protocols

Phase |, Single Ascending Dose and Food Interaction

Study

A Phase | clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of
AZD5213 in healthy male and non-fertile female subjects. The study consisted of two parts: a

single ascending dose component and a food interaction component.

e Part 1: Single Ascending Dose:

o Design: Randomized, double-blind, placebo-controlled, parallel-group assessment.

o Subijects: 80 healthy adult male and female volunteers, with 6 volunteers per cohort

receiving active treatment and 2 receiving placebo.

o Dose Range: Single oral doses from 0.1 to 80 mg.

o Pharmacokinetic Sampling: Geometric mean AZD5213 plasma concentrations were

measured at various time points, remaining above the limit of quantitation for 12 hours (0.1
mg dose), 24 hours (0.3 to 1 mg doses), 36 hours (2.5 mg dose), or 48 hours (5 to 80 mg

doses).[5]
e Part 2: Food Interaction:

o Design: Open-label assessment.

o Subjects: 8 healthy male volunteers.
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o Dose: Asingle 10 mg oral dose of AZD5213 was administered with a standardized high-fat
breakfast.

o Pharmacokinetic Sampling: Mean AZD5213 plasma concentrations were quantifiable for
48 hours post-dose in most subjects.[5]

PET Study for H3 Receptor Occupancy

A Positron Emission Tomography (PET) study was conducted to measure the histamine H3
receptor occupancy (H3RO) of AZD5213 in the human brain.

e Subjects: Seven young male volunteers.
» Radioligand: [11C]GSK189254 ([11C]AZ12807110) was used to visualize the H3 receptors.
e Dosing: Single doses of AZD5213 ranging from 0.05 to 30 mg were administered.

o H3RO Calculation: Receptor occupancy was calculated using the Lassen plot method.[2][3]

[6]

o Pharmacokinetic Blood Sampling: Venous blood samples to determine AZD5213 plasma
concentrations were collected at pre-dose and at 20 min, 40 min, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,
36, and 48 hours post-dose. Additional blood samples were taken during the PET
measurement window.[6]

Visualizations
Signaling Pathways and Experimental Workflow

AZD5213 acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is a
presynaptic autoreceptor that inhibits the synthesis and release of histamine. It also functions
as a heteroreceptor, modulating the release of other neurotransmitters such as dopamine,
acetylcholine, and norepinephrine.[2] The interaction of H3 receptors with other signaling
systems, such as the dopamine D1 and D2 receptor pathways, can lead to complex
downstream effects, including the modulation of the MAPK and Akt/GSK3[3 signaling cascades.

[71L8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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